6-(2-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazolo-thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group, where nucleophiles like amines or thiols replace the ethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit the growth of cancer cells. .
Mechanism of Action
The mechanism of action of 6-(2-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: Inhibits the urease enzyme, which is crucial for the survival of urease-positive microorganisms.
Anticancer Activity: Induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways.
Antifungal Activity: Disrupts the integrity of fungal cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
3,6-Dialkyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but differ in the alkyl substituents, which can significantly alter their biological activities.
3,6-Diaryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have aryl groups instead of alkyl groups, leading to different pharmacological profiles.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: Various derivatives with different substituents have been studied for their antimicrobial, antifungal, and anticancer activities.
Uniqueness
6-(2-Ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific ethoxyphenyl and ethyl substituents, which confer distinct biological activities. Its ability to inhibit urease and induce apoptosis in cancer cells makes it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C13H14N4OS |
---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
6-(2-ethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4OS/c1-3-11-14-15-13-17(11)16-12(19-13)9-7-5-6-8-10(9)18-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
SHVGZDPGADURAD-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3OCC |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3OCC |
Origin of Product |
United States |
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